molecular formula C37H69ClO4 B14096057 [(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate

[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate

Cat. No.: B14096057
M. Wt: 613.4 g/mol
InChI Key: JAFPMKBIHWSDIR-QEJMHMKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate is a complex organic compound characterized by its unique structure, which includes a chlorinated glycerol backbone esterified with hexadecanoic acid and octadec-9-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate typically involves the esterification of (2S)-1-chloro-3-glycerol with hexadecanoic acid and octadec-9-enoic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the ester bond formation. Common reagents used in this process include sulfuric acid or sodium hydroxide as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous esterification process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the octadec-9-enoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Ozone (O3) or potassium permanganate (KMnO4) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological membranes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of [(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins or receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-1-chloro-3-palmitoyloxypropan-2-yl] (Z)-octadec-9-enoate
  • [(2S)-1-chloro-3-stearoyloxypropan-2-yl] (Z)-octadec-9-enoate

Uniqueness

[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate is unique due to its specific combination of fatty acid chains and the presence of a chlorine atom. This unique structure imparts distinct physicochemical properties, such as enhanced stability and specific interactions with biological membranes, making it valuable for various applications.

Properties

Molecular Formula

C37H69ClO4

Molecular Weight

613.4 g/mol

IUPAC Name

[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1

InChI Key

JAFPMKBIHWSDIR-QEJMHMKOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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